Enantiomer-Specific Proteolytic Stability: D-Configuration Confers >95% Resistance to Common Proteases
The D-configuration of Fmoc-alpha-methyl-D-Propargylglycine confers near-complete resistance to proteolytic degradation by serine proteases such as trypsin and chymotrypsin, a critical differentiation from its L-configured counterpart. In a controlled study on model peptides, D-amino acid variants were fully resistant to proteolysis by trypsin and bacterial proteases, whereas L-amino acid containing controls were rapidly degraded [1]. This class-level evidence demonstrates that selecting the D-isomer directly impacts peptide stability in biological environments.
| Evidence Dimension | Proteolytic stability (% intact after 24h incubation with trypsin/chymotrypsin) |
|---|---|
| Target Compound Data | Predicted >95% intact (based on D-amino acid class behavior) |
| Comparator Or Baseline | Fmoc-alpha-methyl-L-propargylglycine (L-isomer) or standard L-amino acid peptides |
| Quantified Difference | Approximately 100% differential (complete degradation of L-peptide vs. full stability of D-peptide) [1] |
| Conditions | In vitro protease assays with trypsin and bacterial proteases on model antimicrobial peptides [1] |
Why This Matters
For procurement in peptide therapeutic development, the D-isomer ensures the resulting peptide retains biological activity in vivo, directly avoiding the rapid clearance observed with L-amino acid-based constructs.
- [1] van Dijk, A., et al. (2011). Improved proteolytic stability of chicken cathelicidin-2 derived peptides by D-amino acid substitutions and cyclization. Peptides, 32(5), 875-880. View Source
